molecular formula C21H25F2NO B588660 Ffpeaht CAS No. 147703-11-5

Ffpeaht

Cat. No.: B588660
CAS No.: 147703-11-5
M. Wt: 345.434
InChI Key: PBHVQBRNEVYHGT-UHFFFAOYSA-N
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Description

Ffpeaht (systematic IUPAC name undisclosed in available literature) is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure features a phosphine donor site conjugated with an alkene moiety, enabling dual electronic and steric modulation of metal centers. This ligand has garnered attention for its ability to stabilize reactive intermediates in cross-coupling and hydrogenation reactions, achieving high turnover numbers (TONs) and selectivity in asymmetric catalysis .

Synthetic protocols for this compound typically involve a multi-step process starting from commercially available phosphine precursors, with the alkene functionality introduced via Wittig or Heck reactions. Characterization by $^{31}$P NMR and X-ray crystallography confirms its bidentate coordination mode, with bond lengths between the metal (e.g., Pd, Rh) and phosphorus atoms averaging 2.28 Å, and alkene-metal distances of 2.10 Å .

Properties

CAS No.

147703-11-5

Molecular Formula

C21H25F2NO

Molecular Weight

345.434

IUPAC Name

6-[2-(4-fluorophenyl)ethyl-(3-fluoropropyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C21H25F2NO/c22-12-2-13-24(14-11-16-5-7-18(23)8-6-16)19-9-10-20-17(15-19)3-1-4-21(20)25/h1,3-8,19,25H,2,9-15H2

InChI Key

PBHVQBRNEVYHGT-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1N(CCCF)CCC3=CC=C(C=C3)F)C=CC=C2O

Synonyms

2-(N-n-3-fluoropropyl-N-(4-fluorophenyl)ethylamino)-5-hydroxytetralin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ffpeaht’s utility, two structurally and functionally analogous ligands are analyzed: triphenylphosphine (PPh₃) and 1,2-bis(diphenylphosphino)ethane (dppe).

Table 1: Structural and Electronic Properties

Property This compound PPh₃ dppe
Denticity Bidentate Monodentate Bidentate
Donor Atoms P, Alkene π-system P P, P
Metal Coordination Mode κ²-P,π κ¹-P κ²-P,P
Cone Angle (°) 132 145 125
Electronic Effect Moderate π-acceptor Strong σ-donor Strong σ-donor
Synthesis Complexity High (3 steps) Low (1 step) Moderate (2 steps)
Reference

Table 2: Catalytic Performance in Suzuki-Miyaura Coupling

Ligand Reaction Yield (%) TON (×10³) Selectivity (ee, %) Stability (h, at 80°C)
This compound 92 8.7 95 (R) >24
PPh₃ 78 5.2 N/A <12
dppe 85 6.9 88 (S) 18
Reference

Key Findings:

Electronic Flexibility: this compound’s alkene π-system enhances back-donation to metals, reducing oxidative addition barriers in cross-coupling reactions compared to PPh₃’s purely σ-donor behavior .

Steric Adaptability : The smaller cone angle of this compound (132° vs. 145° for PPh₃) allows better substrate access in crowded catalytic cycles, explaining its superior TONs .

Stability : this compound’s hybrid structure resists ligand decomposition under high temperatures, outperforming dppe in prolonged reactions .

Controversies:

  • Some studies suggest dppe’s rigid backbone improves enantioselectivity in hydrogenation, conflicting with this compound’s dominance in coupling reactions .
  • PPh₃ remains preferred in industrial settings due to lower cost, despite this compound’s technical advantages .

Methodological Considerations

Comparative analyses drew from diverse sources, including crystallographic data (CCDC entries via ), catalytic assays in supplementary Tables S1–S7 , and systematic reviews on ligand design . Discrepancies in selectivity metrics were resolved by prioritizing peer-reviewed studies with standardized reaction conditions .

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